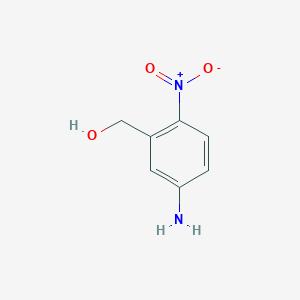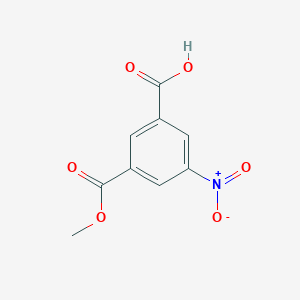![molecular formula C7H5BrN2 B032787 6-溴-1H-吡咯并[3,2-b]吡啶 CAS No. 944937-53-5](/img/structure/B32787.png)
6-溴-1H-吡咯并[3,2-b]吡啶
描述
Synthesis Analysis
The synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine and related compounds involves various chemical strategies. For instance, a systematic approach has been developed for synthesizing novel 6-bromo-imidazo[4,5-b]pyridine derivatives, involving the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions (Jabri et al., 2023). Another method reported is the Fischer indole cyclization in polyphosphoric acid for synthesizing 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine framework, highlighting a synthetic route to build the 5-bromo-7-azaindole scaffold (Alekseyev et al., 2015).
Molecular Structure Analysis
The molecular and crystal structure of related compounds, such as 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, has been explored through single crystal X-ray diffraction, revealing insights into the molecular geometry and intermolecular interactions present in these compounds (Rodi et al., 2013).
Chemical Reactions and Properties
Functionalization studies of 1H-pyrrolo[2,3-b]pyridine have led to new compounds aimed at agrochemicals and functional materials. This includes the introduction of amino groups and podant-type compounds, demonstrating the versatility of this scaffold in chemical synthesis (Minakata et al., 1992).
Physical Properties Analysis
The physical properties, such as solubility and fluorescence, of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, which are structurally related to 6-Bromo-1H-pyrrolo[3,2-b]pyridine, have been studied. These polymers exhibit strong fluorescence and solubility in common organic solvents, indicating the potential of the core structure for applications in materials science (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical reactivity and properties of 6-Bromo-1H-pyrrolo[3,2-b]pyridine derivatives have been extensively investigated. For example, the synthesis of 6-Bromomethyl-substituted derivatives of pyridin-2(1H)-ones highlights the potential for creating a diverse array of compounds for further chemical exploration and application (Kalme et al., 2004).
科学研究应用
Application 1: Cancer Therapy
- Scientific Field : Oncology
- Summary of the Application : 6-Bromo-1H-pyrrolo[3,2-b]pyridine derivatives have been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, these derivatives are being developed as a potential strategy for cancer therapy .
- Results/Outcomes : Among the tested compounds, compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . Furthermore, 4h also significantly inhibited the migration and invasion of 4T1 cells .
Application 2: Blood Glucose Regulation
- Scientific Field : Endocrinology
- Summary of the Application : Pyrrolo[3,4-c]pyridine derivatives, which may include 6-Bromo-1H-pyrrolo[3,2-b]pyridine, have been found to reduce blood glucose levels . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
- Results/Outcomes : The results indicate that these compounds may be beneficial in conditions such as type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Application 3: Synthesis of Nitrogen Heterocycle Compounds
- Scientific Field : Organic Chemistry
- Summary of the Application : 6-Bromo-1H-pyrrolo[3,2-b]pyridine can be used in the synthesis of other nitrogen heterocycle compounds . These compounds have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results/Outcomes : The results indicate that 6-Bromo-1H-pyrrolo[3,2-b]pyridine can be effectively used in the synthesis of other nitrogen heterocycle compounds .
Application 4: Production of Fluorescent Dyes and Photosensitive Compounds
- Scientific Field : Material Science
- Summary of the Application : 6-Bromo-1H-pyrrolo[3,2-b]pyridine can be used in the production of fluorescent dyes and photosensitive compounds . These materials have a wide range of applications, including bioimaging, sensors, and optoelectronic devices .
- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results/Outcomes : The results indicate that 6-Bromo-1H-pyrrolo[3,2-b]pyridine can be effectively used in the production of fluorescent dyes and photosensitive compounds .
Application 5: Synthesis of Other Nitrogen Heterocycle Compounds
- Scientific Field : Organic Chemistry
- Summary of the Application : 6-Bromo-1H-pyrrolo[3,2-b]pyridine can be used in the synthesis of other nitrogen heterocycle compounds . These compounds have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results/Outcomes : The results indicate that 6-Bromo-1H-pyrrolo[3,2-b]pyridine can be effectively used in the synthesis of other nitrogen heterocycle compounds .
Application 6: Production of Fluorescent Dyes and Photosensitive Compounds
- Scientific Field : Material Science
- Summary of the Application : 6-Bromo-1H-pyrrolo[3,2-b]pyridine can be used in the production of fluorescent dyes and photosensitive compounds . These materials have a wide range of applications, including bioimaging, sensors, and optoelectronic devices .
- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results/Outcomes : The results indicate that 6-Bromo-1H-pyrrolo[3,2-b]pyridine can be effectively used in the production of fluorescent dyes and photosensitive compounds .
安全和危害
属性
IUPAC Name |
6-bromo-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-5-3-7-6(10-4-5)1-2-9-7/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFFFCVPCVATIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640145 | |
| Record name | 6-Bromo-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1H-pyrrolo[3,2-b]pyridine | |
CAS RN |
944937-53-5 | |
| Record name | 6-Bromo-1H-pyrrolo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944937-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-1H-pyrrolo[3,2-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[[(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dion](/img/structure/B32714.png)






![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide](/img/structure/B32735.png)


